N'-benzoyl-4-ethoxybenzohydrazide
Description
N'-Benzoyl-4-ethoxybenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group (-C₆H₅CO-) attached to the hydrazide nitrogen and a 4-ethoxy (-OCH₂CH₃) substituent on the benzene ring. This compound belongs to a broader class of hydrazide derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
For example:
- Hydrazide intermediates are formed by reacting methyl esters with hydrazine hydrate (e.g., describes hydrazide preparation via ethanol reflux) .
- Subsequent acylation or condensation with benzoyl chlorides or aldehydes introduces substituents. highlights the use of 4-ethylbenzoyl chloride to form N'-(4-ethylbenzoyl) derivatives .
The 4-ethoxy group likely enhances lipophilicity compared to hydroxy or methoxy analogs, influencing solubility and bioavailability.
Properties
CAS No. |
288254-91-1 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31g/mol |
IUPAC Name |
N'-benzoyl-4-ethoxybenzohydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-10-8-13(9-11-14)16(20)18-17-15(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
QLJMOOWZAXXRHH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among benzohydrazide derivatives include:
- Substituent Position : Electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups alter electronic properties.
- Bulkiness : Ethoxy groups introduce steric hindrance compared to smaller substituents like methoxy.
Table 1: Comparative Data for Selected Benzohydrazides
Key Observations :
- Lipophilicity : Ethoxy-substituted derivatives (e.g., this compound) exhibit higher logP values than methoxy or hydroxy analogs, enhancing membrane permeability .
- Thermal Stability: Melting points for methoxybenzylidene derivatives (230–245°C) suggest robust crystalline structures stabilized by hydrogen bonding (e.g., notes O–H···N interactions) .
Structural and Crystallographic Insights
- Hydrogen Bonding : and emphasize intramolecular O–H···N and intermolecular N–H···O bonds, which stabilize crystal lattices and influence solubility .
- Dihedral Angles : In , the dihedral angle between benzene rings in (E)-N'-(4-hydroxybenzylidene)-3-nitrobenzohydrazide is 3.9°, indicating near-planar geometry conducive to π-π stacking .
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